2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one
Overview
Description
2-(5-Bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyrimidine moiety attached to a phthalazinone core, making it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 4-methylphthalazinone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, are often employed. .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with nucleophiles under microwave irradiation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols.
Catalysts: Palladium-based catalysts.
Solvents: DMF, DMSO, or toluene.
Conditions: Microwave irradiation or reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel heterocyclic compounds with potential biological activities, such as anti-fibrotic and anti-tumor agents.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of molecular interactions and pathways due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes or receptors involved in disease pathways, such as collagen prolyl 4-hydroxylases in anti-fibrotic activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to reduced expression of target proteins or enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
4-(5-Bromopyrimidin-2-yl)morpholine:
Uniqueness
2-(5-Bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one stands out due to its unique combination of a bromopyrimidine moiety and a phthalazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c1-8-10-4-2-3-5-11(10)12(19)18(17-8)13-15-6-9(14)7-16-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPWLLUOEKDKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=NC=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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